1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
CAS No.: 404902-48-3
Cat. No.: VC4200342
Molecular Formula: C18H16F3N3S
Molecular Weight: 363.4
* For research use only. Not for human or veterinary use.
![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea - 404902-48-3](/images/structure/VC4200342.png)
Specification
CAS No. | 404902-48-3 |
---|---|
Molecular Formula | C18H16F3N3S |
Molecular Weight | 363.4 |
IUPAC Name | 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Standard InChI | InChI=1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25) |
Standard InChI Key | CJEVRMPHQPOZMO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea, reflects its core structure:
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Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to benzene, contributing to hydrophobic interactions .
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Thiourea bridge: A sulfur-containing functional group (-NHC(=S)NH-) enabling hydrogen bonding and metal coordination .
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3-Trifluoromethylphenyl group: A strongly electron-withdrawing substituent enhancing metabolic stability and lipophilicity .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₆F₃N₃S | |
Molecular Weight | 363.4 g/mol | |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F | |
InChI Key | CJEVRMPHQPOZMO-UHFFFAOYSA-N | |
LogP (Predicted) | 4.2 |
Synthesis and Structural Analogues
Synthetic Pathway
The compound is synthesized via a one-step condensation reaction:
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Reactants: 2-(1H-Indol-3-yl)ethanamine and 3-(trifluoromethyl)phenyl isothiocyanate.
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Conditions: Anhydrous solvent (e.g., tetrahydrofuran) under inert atmosphere .
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Mechanism: Nucleophilic attack of the amine on the electrophilic thiocyanate carbon, yielding the thiourea linkage .
Table 2: Comparative Analysis of Thiourea Derivatives
Compound | R Group | Bioactivity (MIC vs. S. aureus) | Source |
---|---|---|---|
Target Compound | 3-CF₃Ph | Not reported | |
6 (Analog) | 3-Cl, 4-ClPh | 6.25–25 μg/mL | |
14 (Analog) | 3-ClPh | 25 μg/mL |
The trifluoromethyl group in the target compound may enhance bioavailability compared to chlorinated analogues due to greater electronegativity and steric effects .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations of analogous compounds reveal:
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Binding to Topoisomerase IV: Hydrogen bonding between thiourea sulfur and Ser84 residue .
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Halogen Bonding: Trifluoromethyl group engages in hydrophobic interactions with Leu83 .
Table 3: Predicted Binding Affinities (kcal/mol)
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